Lipophilicity Advantage of N1‑Boc‑5‑OCF₃ Indazole Over N‑Unprotected 5‑OCF₃ Indazole (Consensus LogP 3.33 vs. 2.46)
The N1‑Boc‑protected compound exhibits substantially higher predicted lipophilicity than its N‑unprotected counterpart. Consensus LogP for tert‑butyl 5‑(trifluoromethoxy)‑1H‑indazole‑1‑carboxylate is 3.33 (average of iLOGP 3.06, XLOGP3 4.02, WLOGP 4.98, MLOGP 2.42, SILICOS‑IT 2.17) , whereas 5‑(trifluoromethoxy)‑1H‑indazole (CAS 105391‑76‑2) has a reported LogP of 2.46 . This ΔLogP of +0.87 translates into markedly different compound behavior in reverse‑phase chromatography, liquid‑liquid extraction, and membrane permeability, directly influencing both purification workflows and biological assay partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP 3.33 (calculated via five methods: iLOGP 3.06, XLOGP3 4.02, WLOGP 4.98, MLOGP 2.42, SILICOS‑IT 2.17) |
| Comparator Or Baseline | 5-(Trifluoromethoxy)-1H-indazole (CAS 105391‑76‑2): LogP 2.46 |
| Quantified Difference | ΔLogP = +0.87 (Boc‑protected more lipophilic) |
| Conditions | Predicted LogP values; consensus method as implemented in SwissADME / PubChem |
Why This Matters
The 0.87 LogP difference means the Boc‑protected compound will elute later on reverse‑phase HPLC and exhibit higher membrane permeability, two parameters that cannot be replicated by substituting the N‑unprotected analog without re‑optimizing entire synthetic and assay protocols.
